4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
“4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities . Thienopyrimidines are structural analogs of purines and are widely represented in medicinal chemistry .
Chemical Reactions Analysis
Thienopyrimidine derivatives, including “4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine”, are known to have various biological activities . They can inhibit various enzymes and pathways, which makes them potential candidates for anticancer drugs .Scientific Research Applications
Antiviral Applications
Research indicates that certain thienopyrimidine derivatives have been evaluated for their antiviral properties. The synthesis of these compounds involves morpholine groups, suggesting that our compound of interest may also possess antiviral capabilities .
Anti-inflammatory and Analgesic Applications
Thiophene derivatives, which include thieno[3,2-d]pyrimidine structures, have been reported to exhibit analgesic and anti-inflammatory effects. This suggests potential applications in the development of new pain relief and anti-inflammatory medications .
Antihypertensive Applications
In the medical field, some thiophene derivatives are known for their antihypertensive effects. This opens up possibilities for our compound to be used in the treatment of high blood pressure .
Antitumor Activity
Thiophene derivatives have also been explored for their antitumor activities. The structural similarity suggests that “4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine” could be a candidate for cancer research and therapy .
Corrosion Inhibition
In material science, thiophene derivatives are used as inhibitors of metal corrosion. This unique application could extend to our compound, providing protection against corrosion in various industrial settings .
Light-Emitting Diodes (LEDs) Fabrication
Thiophene-based compounds are utilized in the fabrication of LEDs. The electronic properties of our compound may allow it to be used in the development of new materials for LED technology .
Synthesis of Advanced Compounds
Thiophene-based analogs are vital for medicinal chemists to develop advanced compounds with diverse biological effects. Our compound could serve as a key intermediate in synthesizing such biologically active molecules .
Future Directions
Thienopyrimidines, including “4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine”, have shown potential in the field of medicinal chemistry . They have a wide range of therapeutic properties and are effective in various biological and physiological functions . Therefore, the synthesis and characterization of novel thienopyrimidine moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
4-[2-chloro-6-(chloromethyl)thieno[3,2-d]pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c12-6-7-5-8-9(18-7)10(15-11(13)14-8)16-1-3-17-4-2-16/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNATZJQLFVNUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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